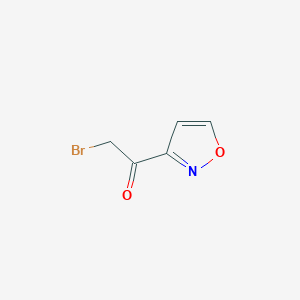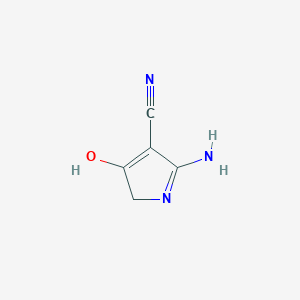
2-Bromo-1-(isoxazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(isoxazol-3-yl)ethanone is a chemical compound with the molecular formula C₆H₄BrNO₂ . It is a white crystalline solid with a molecular weight of 266.09 g/mol . This compound is used as an intermediate in various synthetic processes and has potential applications in organic chemistry .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Ultrasound Promoted Synthesis
Novel pyrazoles and isoxazoles, including those related to 2-Bromo-1-(isoxazol-3-yl)ethanone, were synthesized using ultrasound irradiations. This method improves reaction times and yields, demonstrating the compound's utility in facilitating the synthesis of heterocyclic compounds with potential pharmaceutical applications (Saleh & Abd El-Rahman, 2009).
Biological Activities
Research on 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives revealed significant immunosuppressive and immunostimulating activities against macrophages and T-lymphocytes. These findings indicate the potential of brominated compounds in developing new immunoregulatory drugs (Abdel‐Aziz et al., 2011).
Computational Studies
A computational study explored the reactions between imidazole and various 2-bromo-1-arylethanones. This research helps understand the electronic factors influencing the reactivity of brominated ethanones, aiding in the design of compounds with desired chemical properties (Erdogan & Erdoğan, 2019).
Corrosion Inhibition
Investigations into the use of brominated compounds as corrosion inhibitors for steel in acidic environments show promising results. This highlights the potential application of this compound in developing new, environmentally friendly corrosion inhibitors (Tan et al., 2019).
Environmental Presence
A study on house dust in the U.S. identified the presence of various brominated flame retardants, reflecting the widespread use and environmental dispersion of brominated compounds. This underscores the importance of monitoring and managing the environmental impact of such chemicals (Stapleton et al., 2008).
Propriétés
IUPAC Name |
2-bromo-1-(1,2-oxazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQLLDXYAESSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855292-87-4 |
Source


|
| Record name | 2-bromo-1-(1,2-oxazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)





![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)

![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)
![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)

